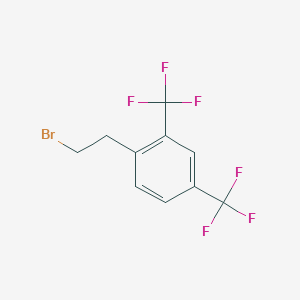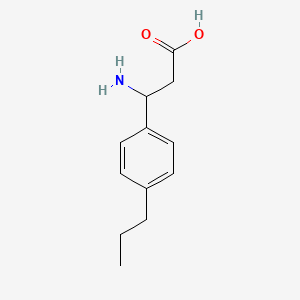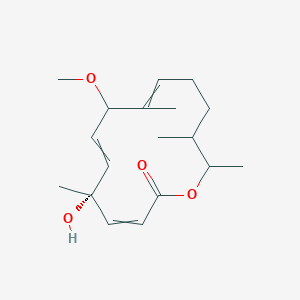
Ingramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingramycin is a macrolide antibiotic known for its complex structure and significant biological activity. It belongs to the class of 14-membered macrolide antibiotics and contains four chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ingramycin involves multiple steps, including the construction of chiral tertiary alcohols and the use of desymmetrization strategies. One notable method involves the use of allyl bromide and ethyl acetate as starting materials, followed by a series of reactions such as Wittig reaction, [2,3]-Meisenheimer rearrangement, and selective ester reduction with sodium borohydride . The total synthesis of the right segment of this compound was achieved over fifteen steps with a total yield of 28% and an enantiomeric excess value of 90% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts such as lipases for selective ester hydrolysis, which helps in constructing challenging quaternary carbon stereocenters .
Análisis De Reacciones Químicas
Ingramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Selective reduction of ester groups using sodium borohydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ingramycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections due to its potent antibacterial activity.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of Ingramycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition disrupts bacterial cell growth and replication, leading to cell death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Comparación Con Compuestos Similares
Ingramycin is compared with other macrolide antibiotics such as erythromycin, pikromycin, and oleandomycin. While all these compounds share a similar macrolide structure, this compound is unique due to its specific chiral centers and the complexity of its synthesis . The desymmetrization strategy used in its synthesis sets it apart from other macrolides, making it a valuable compound for research and development .
Similar compounds include:
- Erythromycin
- Pikromycin
- Oleandomycin
- Carbomycin B
- Leucomycin A3
- Tylosin
- Mycinamicins
- Rosaramicin
- A26771B
This compound’s unique structural features and synthesis challenges make it a compound of significant interest in the field of antibiotic research.
Propiedades
Fórmula molecular |
C18H28O4 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1 |
Clave InChI |
BYWWNDLILWPPJP-ILEWXUCFSA-N |
SMILES isomérico |
CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C |
SMILES canónico |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)
![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)


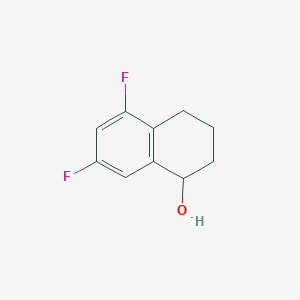
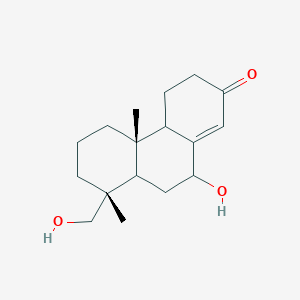
![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
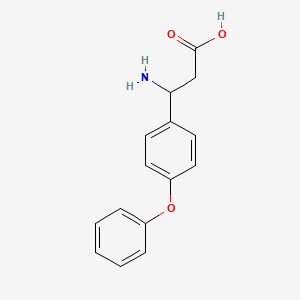
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
